Acetonyltriphenylphosphonium iodide
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Overview
Description
Acetonyltriphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to an acetonyl moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It is a white to light yellow crystalline solid that is soluble in hot water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with acetonyl chloride in the presence of a base such as sodium iodide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetonyltriphenylphosphonium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Reagents: Sodium iodide, triphenylphosphine, acetonyl chloride, dichloromethane.
Conditions: Room temperature, organic solvents, and sometimes the presence of a base.
Major Products:
Alkenes: Formed through Wittig reactions.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Acetonyltriphenylphosphonium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It has been investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials through its role in various organic reactions.
Mechanism of Action
The primary mechanism of action for acetonyltriphenylphosphonium iodide in organic synthesis involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can readily react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets in this process are typically aldehydes and ketones, and the pathway involves the formation and subsequent reaction of the ylide .
Comparison with Similar Compounds
Acetonyltriphenylphosphonium chloride: Similar in structure but with a chloride ion instead of iodide.
Acetonyltriphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Uniqueness: Acetonyltriphenylphosphonium iodide is unique due to its specific reactivity and solubility properties, which can make it more suitable for certain reactions compared to its chloride and bromide counterparts. The iodide ion can also influence the reaction conditions and outcomes, making it a valuable reagent in specific synthetic applications.
Properties
CAS No. |
65602-18-8 |
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Molecular Formula |
C21H20IOP |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H20OP.HI/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
VFKIBTLHGDESLT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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